molecular formula C4H6N2O6 B186992 5,5-Dinitro-1,3-dioxane CAS No. 4776-97-0

5,5-Dinitro-1,3-dioxane

Cat. No. B186992
CAS RN: 4776-97-0
M. Wt: 178.1 g/mol
InChI Key: RDADUROBQIJEIM-UHFFFAOYSA-N
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Description

5,5-Dinitro-1,3-dioxane, also known as DNOC, is a highly explosive and toxic compound that has been widely used in the production of explosives, pesticides, and herbicides. Despite its hazardous nature, DNOC has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

5,5-Dinitro-1,3-dioxane has been widely used in scientific research as a reagent for the detection of amino acids and peptides. It is also used as a cross-linking agent for the modification of proteins and nucleic acids. 5,5-Dinitro-1,3-dioxane has been found to be a potent inhibitor of mitochondrial respiration, making it useful for the study of oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism Of Action

5,5-Dinitro-1,3-dioxane exerts its biological effects by inhibiting the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in the production of ATP. By inhibiting complex II, 5,5-Dinitro-1,3-dioxane disrupts the flow of electrons and reduces ATP production, leading to cellular dysfunction and death.

Biochemical And Physiological Effects

5,5-Dinitro-1,3-dioxane has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and apoptosis. It has also been found to modulate the expression of genes involved in energy metabolism, inflammation, and cell cycle regulation. 5,5-Dinitro-1,3-dioxane has been shown to be toxic to a wide range of organisms, including bacteria, fungi, plants, and animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,5-Dinitro-1,3-dioxane in lab experiments is its potent inhibitory activity against mitochondrial complex II. This makes it a useful tool for studying oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, 5,5-Dinitro-1,3-dioxane is highly explosive and toxic, making it difficult to handle and store. Careful precautions must be taken to prevent accidents and exposure to 5,5-Dinitro-1,3-dioxane.

Future Directions

There are several potential future directions for the use of 5,5-Dinitro-1,3-dioxane in scientific research. One area of interest is the development of 5,5-Dinitro-1,3-dioxane-based cancer therapies. 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. Another area of interest is the use of 5,5-Dinitro-1,3-dioxane as a tool for studying energy metabolism and oxidative phosphorylation. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
Conclusion
In conclusion, 5,5-Dinitro-1,3-dioxane is a highly explosive and toxic compound that has been extensively studied for its potential applications in scientific research. 5,5-Dinitro-1,3-dioxane has been shown to be a potent inhibitor of mitochondrial complex II, making it a useful tool for studying energy metabolism and oxidative phosphorylation. Additionally, 5,5-Dinitro-1,3-dioxane has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, careful precautions must be taken when handling and storing 5,5-Dinitro-1,3-dioxane due to its hazardous nature. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.

Synthesis Methods

5,5-Dinitro-1,3-dioxane can be synthesized by the nitration of dioxane with a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of temperature and concentration to prevent explosion. The resulting product is a yellow crystalline solid that is highly sensitive to impact and friction.

properties

CAS RN

4776-97-0

Product Name

5,5-Dinitro-1,3-dioxane

Molecular Formula

C4H6N2O6

Molecular Weight

178.1 g/mol

IUPAC Name

5,5-dinitro-1,3-dioxane

InChI

InChI=1S/C4H6N2O6/c7-5(8)4(6(9)10)1-11-3-12-2-4/h1-3H2

InChI Key

RDADUROBQIJEIM-UHFFFAOYSA-N

SMILES

C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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